molecular formula C9H18N2O2 B13252650 Methyl 2-amino-3-(piperidin-1-yl)propanoate

Methyl 2-amino-3-(piperidin-1-yl)propanoate

Cat. No.: B13252650
M. Wt: 186.25 g/mol
InChI Key: BZBYKPDYYXSBIQ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(piperidin-1-yl)propanoate is a chemical compound that belongs to the class of amino acid derivatives It features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(piperidin-1-yl)propanoate typically involves the reaction of piperidine with an appropriate ester or acid derivative. One common method is the reaction of piperidine with methyl acrylate, followed by amination to introduce the amino group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack of piperidine on the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Acyl chlorides or anhydrides can be used to form amides.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-amino-3-(piperidin-1-yl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions due to its structural similarity to natural amino acids.

    Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(piperidin-1-yl)propanoate involves its interaction with biological targets such as enzymes or receptors. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to specific receptors in the nervous system. This binding can modulate the activity of these receptors, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(piperidin-1-yl)propanoate
  • Methyl 2-methyl-3-(piperidin-1-yl)propanoate
  • 1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol

Uniqueness

Methyl 2-amino-3-(piperidin-1-yl)propanoate is unique due to the presence of both an amino group and a piperidine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-amino-3-piperidin-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-9(12)8(10)7-11-5-3-2-4-6-11/h8H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZBYKPDYYXSBIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN1CCCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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